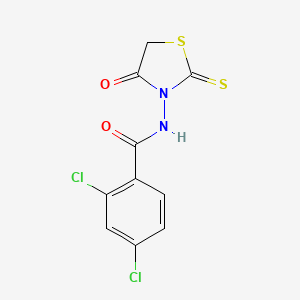

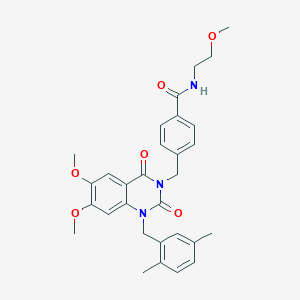

![molecular formula C15H16N4O2S B2383391 1-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1203225-64-2](/img/structure/B2383391.png)

1-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide, also known as P7C3, is a small molecule that has been identified as a neuroprotective agent. It was discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, P7C3 has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in the field of neuroscience.

Aplicaciones Científicas De Investigación

Antibacterial Activity

The compound exhibits emergent antibacterial properties. Researchers have synthesized derivatives combining thiazole and sulfonamide groups, both known for their antibacterial effects. These compounds were tested both in isolation and in complex with the cell-penetrating peptide octaarginine. Notably, several derivatives displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria. The isopropyl-substituted derivative, in particular, exhibited a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans. The drug–peptide complex demonstrated a distinctive mode of action, suggesting synergistic effects beyond the sum of individual components .

Dispersed Azo Dyes

Benzothiazole-based dispersed azo compounds have been synthesized by coupling benzothiazole derivatives with antipyrine. These azo dyes exhibit promising antimicrobial activities against bacterial and fungal strains. Additionally, molecular docking studies suggest interactions between the synthesized compounds and specific receptors. Furthermore, these azo dyes have been evaluated for in vitro anticancer activity against human cancer cell lines, including A549, K562, and MDA-MB-231 .

Schiff Base Derivative

A Schiff base compound, 1-(E)-[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl]naphthalen-2-ol, was synthesized from the reaction of 2-hydroxy-1-naphthaldehyde with 2-amino-6-methoxybenzothiazole. While its molecular structure has been characterized, further studies could explore its potential applications .

Mecanismo De Acción

Target of Action

The primary targets of this compound are the cyclooxygenases (COX-1 and COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

This compound inhibits the activity of COX-1 and COX-2 enzymes . By inhibiting these enzymes, it prevents the formation of prostaglandins, thereby reducing inflammation. The compound’s interaction with its targets results in a decrease in the production of these inflammatory mediators .

Propiedades

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c1-9(2)19-12(6-7-16-19)14(20)18-15-17-11-5-4-10(21-3)8-13(11)22-15/h4-9H,1-3H3,(H,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQHOAOUKKLQMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide](/img/structure/B2383313.png)

![2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2383315.png)

![2-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2383319.png)

![(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B2383322.png)

![4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2383325.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2383329.png)

![Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate](/img/structure/B2383331.png)